IANBD Ester: A Technical Guide for Researchers
IANBD Ester: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
IANBD ester (N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine), CAS Number 67013-48-3, is a fluorescent probe highly valued in biological and biochemical research. It belongs to the family of environment-sensitive dyes based on the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. The key features of IANBD ester are its thiol-reactive iodoacetyl group and the environmentally sensitive fluorescence of its NBD core. This dual functionality allows for the specific labeling of cysteine residues in proteins, enabling the study of protein structure, function, and dynamics. The fluorescence of the NBD moiety is significantly influenced by the polarity of its local microenvironment, making IANBD ester an excellent tool for reporting on conformational changes, binding events, and the hydrophobicity of the probe's vicinity.[1]
Core Properties and Structure
IANBD ester's structure consists of three key components: the NBD fluorophore, an ethylenediamine linker, and a reactive iodoacetyl group. The NBD group is responsible for the fluorescence properties, which are characterized by weak emission in aqueous, polar environments and significantly enhanced fluorescence in nonpolar, hydrophobic settings.[1] The iodoacetyl moiety provides the means for covalent attachment to thiol groups, primarily found in cysteine residues of proteins.
Data Presentation
Photophysical Properties
| Solvent | Dielectric Constant | Representative Absorption Max (nm) | Representative Emission Max (nm) | Representative Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | ~465 | ~520 | ~2300 |
| Dioxane | 2.21 | ~468 | ~530 | ~2600 |
Table 1: Representative photophysical properties of an NBD derivative illustrating solvent-dependent spectral shifts. Actual values for IANBD ester may vary.[1]
Experimental Protocols
Synthesis of IANBD Ester
The synthesis of IANBD ester is a two-step process that begins with the functionalization of the NBD fluorophore followed by the introduction of the iodoacetyl reactive group.
Step 1: Synthesis of N-(2-hydroxyethyl)-N-methyl-7-nitrobenz-2-oxa-1,3-diazol-4-amine
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Reactants: 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) and N-methyl-2-aminoethanol.
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Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Procedure:
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Dissolve NBD-Cl in the chosen solvent.
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Add N-methyl-2-aminoethanol to the solution. A base like sodium bicarbonate or triethylamine is often added to neutralize the hydrochloric acid that is formed during the reaction.
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The reaction is typically carried out at room temperature or with gentle heating.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, the product is purified using column chromatography.
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Step 2: Esterification to form IANBD Ester
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Reactants: N-(2-hydroxyethyl)-N-methyl-7-nitrobenz-2-oxa-1,3-diazol-4-amine, iodoacetic acid, a coupling agent (e.g., dicyclohexylcarbodiimide - DCC), and a catalyst (e.g., 4-dimethylaminopyridine - DMAP).
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Solvent: Anhydrous dichloromethane (DCM) or a similar aprotic solvent.
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Procedure:
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Dissolve N-(2-hydroxyethyl)-N-methyl-7-nitrobenz-2-oxa-1,3-diazol-4-amine, iodoacetic acid, and DMAP in the anhydrous solvent.
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Cool the reaction mixture in an ice bath.
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Add a solution of DCC in the same solvent dropwise to the mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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The dicyclohexylurea (DCU) byproduct precipitates and is removed by filtration.
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The filtrate is concentrated, and the crude product is purified by column chromatography to yield IANBD ester.
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Protein Labeling with IANBD Ester
This protocol describes the specific labeling of cysteine residues in a purified protein with IANBD ester.
Materials:
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Purified protein with at least one accessible cysteine residue in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5). The buffer should be free of thiol-containing reagents like DTT or β-mercaptoethanol.
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IANBD ester stock solution (e.g., 10 mM in anhydrous DMF or DMSO).
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Reducing agent (optional, for reducing disulfide bonds, e.g., DTT or TCEP).
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Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
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Gel filtration column (e.g., Sephadex G-25) for purification.
Procedure:
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(Optional) Reduction of Protein Disulfide Bonds: If the target cysteine is in a disulfide bond, it must first be reduced. Incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature. Remove the reducing agent by dialysis or using a desalting column.
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Labeling Reaction:
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Dissolve the purified protein in the reaction buffer to a concentration of 1-10 mg/mL.
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Add the IANBD ester stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the dye over the protein. The optimal ratio should be determined empirically.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
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Quenching the Reaction: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any unreacted IANBD ester. Incubate for 30 minutes at room temperature.
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Purification of the Labeled Protein: Separate the labeled protein from the unreacted dye and quenching reagent using a gel filtration column equilibrated with the desired storage buffer. Collect the fractions containing the protein, which can be identified by its absorbance at 280 nm and the absorbance of the NBD dye (around 470 nm).
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Determination of Labeling Efficiency: The degree of labeling (DOL) can be estimated by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the conjugated NBD (typically around 470-480 nm). The molar extinction coefficient of the protein at 280 nm and the NBD dye at its absorbance maximum are required for this calculation.
Mandatory Visualization
Signaling Pathway: Calmodulin Conformational Change
The following diagram illustrates the conformational change of calmodulin upon binding of calcium ions, a classic example of a signaling event that can be monitored using an environment-sensitive fluorescent probe like IANBD ester attached to a strategic cysteine residue on calmodulin or a calmodulin-binding protein. The change in the local environment of the probe upon Ca²⁺ binding would lead to a change in its fluorescence properties.
Caption: Calmodulin activation pathway.
Experimental Workflow: Protein Labeling with IANBD Ester
This diagram outlines the key steps in the experimental workflow for labeling a protein with IANBD ester and preparing it for fluorescence microscopy.
Caption: Workflow for protein labeling.
